2,5-Dibromopyridin-4-amine
Overview
Description
2,5-Dibromopyridin-4-amine is a synthetic organic compound that has been used in various scientific research applications . It is an aromatic heterocyclic amine with a chemical formula of C5H4Br2N2 . It is a colorless solid that is typically used as a reagent in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2,5-Dibromopyridin-4-amine is characterized by a pyridine ring substituted with two bromine atoms and one amine group . The InChI code for this compound is 1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) .Physical And Chemical Properties Analysis
2,5-Dibromopyridin-4-amine is a solid at room temperature . It has a molecular weight of 251.91 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Catalyzed Amination
Ji, Li, and Bunnelle (2003) demonstrated the use of 2,5-dibromopyridin-4-amine in amination reactions. Their study, "Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex," reported high yields and excellent chemoselectivity in amination of polyhalopyridines, using 2,5-dibromopyridine as a key substrate (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Copper Catalysis
Lang, Zewge, Houpis, and VolanteRalph (2001) explored the use of bromopyridine in copper-catalyzed amination reactions. Their research, "Amination of aryl halides using copper catalysis," achieved excellent yields, showcasing the efficiency of bromopyridine derivatives in such processes (F. Lang, D. Zewge, I. Houpis, & P. VolanteRalph, 2001).
Organic Synthesis
Londregan, Jennings, and Wei (2010) contributed to organic synthesis by presenting a one-pot amination procedure for 2-aminopyridines, utilizing pyridine-N-oxides and showing the versatility of bromopyridine derivatives in organic chemistry (Allyn T. Londregan, S. Jennings, & Liuqing Wei, 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2,5-dibromopyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGXHTUVJIPLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620754 | |
Record name | 2,5-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromopyridin-4-amine | |
CAS RN |
221241-37-8 | |
Record name | 2,5-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.